![molecular formula C6H13NOS B3018028 N-tert-butyl-2-sulfanylacetamide CAS No. 10220-54-9](/img/structure/B3018028.png)
N-tert-butyl-2-sulfanylacetamide
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Overview
Description
N-tert-butyl-2-sulfanylacetamide is a chemical compound that is related to a class of compounds known for their utility in the synthesis of amines. While the specific compound this compound is not directly mentioned in the provided papers, the related tert-butanesulfinyl and tert-butylsulfonamide groups are extensively studied for their roles in asymmetric synthesis and as nitrogen sources in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to produce N-tert-butanesulfinyl aldimines and ketimines, which are versatile intermediates for the asymmetric synthesis of amines . These intermediates are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group and can be cleaved after nucleophilic addition . Another related compound, tert-butylsulfonamide, has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins .
Molecular Structure Analysis
The molecular structure of tert-butylsulfonamide derivatives, such as the 1,3,4-thiadiazole derivative mentioned in one of the papers, shows a strong interaction between the sulfonyl group and the thiadiazole ring, indicating that the sulfonyl moiety presents a distorted arrangement around the sulfur atom . This structural information is relevant to understanding the behavior of similar compounds like this compound.
Chemical Reactions Analysis
The tert-butanesulfinyl group is known to facilitate a wide range of chemical reactions. For instance, it enables highly diastereoselective intra- and intermolecular self-condensation reactions of N-tert-butanesulfinyl aldimines . Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming substituted sulfonyl pyrroles . These reactions highlight the versatility of tert-butyl and sulfinyl groups in synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound are influenced by the presence of tert-butyl and sulfinyl groups. For example, tert-butanesulfinyl aldimines and ketimines bearing alpha-benzyloxy or alpha-silyloxy substituents are precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities . The tert-butyl group is known to be a good leaving group, which facilitates the cleavage of the sulfonyl-nitrogen bond under mild acidic conditions . These properties are crucial for the subsequent synthetic transformations of the reaction products.
Safety and Hazards
Future Directions
While specific future directions for “N-tert-butyl-2-sulfanylacetamide” are not mentioned, there is ongoing research into the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This suggests potential future applications in the synthesis of structurally diverse compounds.
Mechanism of Action
properties
IUPAC Name |
N-tert-butyl-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-6(2,3)7-5(8)4-9/h9H,4H2,1-3H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCFPDPSSQVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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